![molecular formula C22H21N5O6S B2689349 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-40-5](/img/no-structure.png)
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O6S and its molecular weight is 483.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Pharmaceutical Research
One significant area where derivatives of the specified compound are explored is in the synthesis of novel pharmaceutical compounds. For instance, researchers have synthesized and characterized various benzamide derivatives with potential applications in treating inflammation and pain. The synthesis of these compounds often involves complex chemical reactions leading to heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which show promise as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Exploration in Materials Science
In materials science, research has been conducted on the synthesis of new aromatic polyimides, where amino-substituted benzamides are utilized. These compounds are polymerized with various dianhydrides to produce polymers with a wide range of thermal stability and solubility in organic solvents, indicating potential applications in high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antioxidant Activity and Free Radical Scavenging
Amino-substituted benzamide derivatives have been studied for their antioxidant activities. These compounds act as powerful antioxidants by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The electrochemical behavior of these compounds has been analyzed to understand their free radical scavenging activity, showing potential for therapeutic applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Cancer Research and Treatment
In cancer research, derivatives of the compound have been identified as potential anticancer agents. For example, the structure-activity relationship analysis of kinesin spindle protein (KSP) inhibitors led to the discovery of a compound with promising biochemical potency and suitable pharmaceutical properties for cancer treatment. This compound induces cell death by arresting cells in mitosis, characteristic of KSP inhibition (Theoclitou et al., 2011).
Antimicrobial Research
The antimicrobial properties of benzamide derivatives have also been investigated. For instance, the synthesis and screening of thiazolidin-4-one derivatives incorporating a thiazole ring have shown significant antibacterial and antifungal activities. These compounds provide valuable insights into the development of new therapeutic agents for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Propiedades
Número CAS |
872597-40-5 |
|---|---|
Fórmula molecular |
C22H21N5O6S |
Peso molecular |
483.5 |
Nombre IUPAC |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21N5O6S/c1-31-14-5-3-13(4-6-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-9-12-2-7-15-16(8-12)33-11-32-15/h2-8H,9-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clave InChI |
NOXDNFBICQSUCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2689268.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)
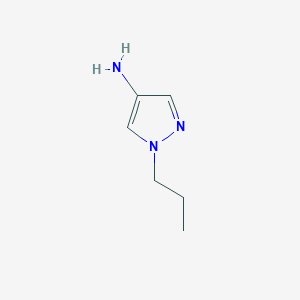
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
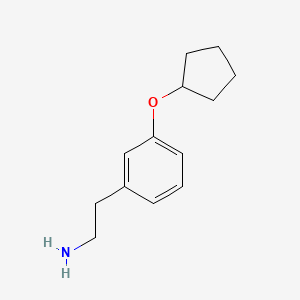
![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)
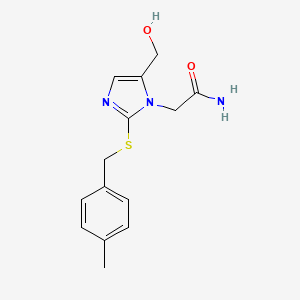
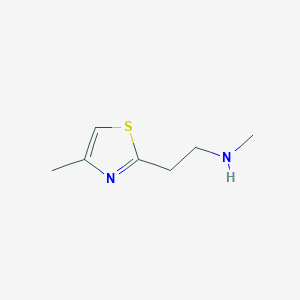

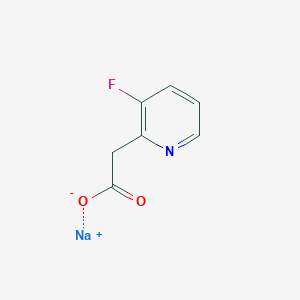
![Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2689287.png)
